molecular formula C14H16Br2O8Re2 B1625298 Bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer CAS No. 54082-95-0

Bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer

Cat. No.: B1625298
CAS No.: 54082-95-0
M. Wt: 844.49 g/mol
InChI Key: GARJHXMUDDMPBU-UHFFFAOYSA-L
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Description

Historical Context of Dirhenium Carbonyl Complexes

The development of dirhenium carbonyl complexes traces its origins to the pioneering work of Walter Hieber, who first reported dirhenium decacarbonyl in 1941 through reductive carbonylation of rhenium. This groundbreaking discovery marked the beginning of systematic investigations into metal carbonyl chemistry, particularly for heavy transition metals. Hieber's work, conducted during his tenure as Director of the Institute of Inorganic Chemistry at the Technical University Munich from 1934 onwards, resulted in 249 publications on metal carbonyl chemistry over four decades, establishing the fundamental principles governing these compounds.

The broader context of metal carbonyl chemistry began even earlier, with initial experiments conducted by Justus von Liebig in 1834, who investigated the reaction of carbon monoxide with metals. However, the first true metal carbonyl complex was synthesized by Paul Schützenberger in 1868, who prepared dicarbonyldichloroplatinum by passing chlorine and carbon monoxide over platinum black. The field gained significant momentum in the 1890s when Ludwig Mond and his colleagues discovered nickel tetracarbonyl, the first pure, homoleptic metal carbonyl, while investigating processes for chlorine recovery in the Solvay process.

The evolution of dirhenium carbonyl chemistry specifically accelerated after Hieber's initial discoveries. These compounds became recognized as valuable starting materials for synthesizing more complex rhenium-containing species, with dirhenium decacarbonyl serving as a commercially available precursor for numerous synthetic applications. The compound consists of a pair of square pyramidal rhenium(carbon monoxide)₅ units joined via a rhenium-rhenium bond, producing a homoleptic carbonyl complex with distinctive structural and electronic properties.

Subsequent developments in the field led to the synthesis of various dirhenium derivatives, including halogenated species and mixed-ligand complexes. The synthesis of this compound emerged as part of this systematic exploration of dirhenium chemistry, combining the well-established carbonyl coordination with halide and ether ligands to create compounds with enhanced stability and reactivity profiles.

Significance of Metal-Metal Bonding in Transition Metal Dimers

Metal-metal bonding in transition metal dimers represents one of the most fascinating aspects of inorganic chemistry, providing unique electronic and structural properties that distinguish these compounds from mononuclear complexes. In the context of this compound, the metal-metal bond serves as a crucial structural element that influences the compound's reactivity, stability, and catalytic behavior.

The fundamental nature of metal-metal bonds can be classified as either "supported" or "unsupported," depending on whether bridging ligands accompany the direct metal-metal interaction. Unsupported metal-metal bonds, exemplified by dimanganese decacarbonyl where manganese atoms are linked directly without additional bridging atoms, demonstrate the capacity for transition metals to form direct bonds with significant orbital overlap. The manganese-manganese distance in dimanganese decacarbonyl measures 290 picometers, indicating a strong metal-metal interaction that contributes to the compound's stability and reactivity.

In dirhenium complexes, the metal-metal bonding exhibits particularly interesting characteristics due to the electronic configuration and size of rhenium atoms. The rhenium-rhenium bond length in dirhenium decacarbonyl has been experimentally determined to be 3.04 Ångströms, reflecting the larger atomic radius of rhenium compared to first-row transition metals. This extended bond length influences the electronic delocalization across the metal centers and affects the compound's photophysical and catalytic properties.

The significance of metal-metal bonding extends beyond structural considerations to encompass electronic effects that modulate reactivity patterns. Metal clusters containing multiple metal-metal bonds demonstrate enhanced catalytic activity due to cooperative effects between metal centers. These cooperative interactions enable unique reaction pathways that are not accessible to mononuclear complexes, including multi-electron redox processes and substrate activation through bimetallic mechanisms.

Recent computational and experimental studies have revealed that metal-metal bonds in dirhenium complexes exhibit significant covalent character, with substantial electron density localized between the metal centers. This bonding situation creates opportunities for electronic communication between the two rhenium atoms, facilitating charge transfer processes and enabling the compound to function as a molecular-scale conductor under appropriate conditions.

Property Dirhenium Decacarbonyl Dimanganese Decacarbonyl This compound
Metal-Metal Bond Length 3.04 Å 2.90 Å Not explicitly reported
Point Group Symmetry D₄d (staggered) D₄d Not explicitly reported
Electronic Configuration d⁶-d⁶ d⁷-d⁷ d⁶-d⁶
Molecular Weight 652.52 g/mol 389.98 g/mol 844.49 g/mol

Role of Tetrahydrofuran in Stabilizing Reactive Metal Centers

Tetrahydrofuran serves as a crucial stabilizing ligand in this compound, providing essential coordination that enhances the compound's stability while maintaining synthetic accessibility. The role of tetrahydrofuran in metal coordination chemistry extends beyond simple electron donation, encompassing steric protection of reactive metal centers and modulation of electronic properties through its unique coordination geometry.

The coordination of tetrahydrofuran to rhenium centers occurs through the oxygen atom, which acts as a Lewis base by donating its lone pair electrons to the electron-deficient metal center. This interaction creates a stable five-membered chelate ring when tetrahydrofuran coordinates in a bidentate fashion, although in the case of this compound, the tetrahydrofuran molecules coordinate in a monodentate manner to each rhenium center.

The specific properties of tetrahydrofuran that make it particularly suitable for stabilizing reactive metal centers include its moderate basicity, appropriate steric bulk, and chemical inertness under typical reaction conditions. Unlike more strongly coordinating ligands such as phosphines or amines, tetrahydrofuran provides sufficient stabilization without overly deactivating the metal center toward subsequent substitution reactions. This balance between stability and lability makes tetrahydrofuran-containing complexes valuable synthetic intermediates.

Experimental evidence demonstrates that tetrahydrofuran adducts of dirhenium complexes exhibit enhanced reactivity compared to their parent compounds while maintaining sufficient stability for isolation and characterization. For example, the tetrahydrofuran adduct [dirhenium dibromide hexacarbonyl bis(tetrahydrofuran)] reacts with diphenyl diselenide at room temperature to form stable selenium-bridged complexes, illustrating the activating effect of tetrahydrofuran coordination.

The displacement of tetrahydrofuran ligands provides a convenient synthetic route to more complex dirhenium derivatives. The relatively weak rhenium-tetrahydrofuran bond can be broken under mild conditions, allowing for the introduction of other ligands while preserving the integrity of the dirhenium core structure. This property has been extensively exploited in the synthesis of heterobimetallic complexes and mixed-ligand dirhenium compounds.

Structural studies of tetrahydrofuran-containing dirhenium complexes reveal that the ether ligands occupy positions above and below the dirhenium plane, creating a sandwich-like arrangement that provides steric protection for the metal-metal bond. This geometric arrangement prevents unwanted side reactions while maintaining access for incoming ligands during substitution processes.

Ligand Type Binding Mode Typical Bond Length (Å) Lability Stabilization Effect
Tetrahydrofuran Monodentate O-coordination 2.1-2.3 Moderate Good balance
Carbon monoxide Terminal coordination 1.9-2.1 Low High stabilization
Halides (Br⁻) Bridging coordination 2.5-2.7 Low High stabilization
Phosphines Monodentate P-coordination 2.3-2.5 Low Very high stabilization

The synthesis of this compound typically involves the reaction of dirhenium decacarbonyl with bromine sources in the presence of tetrahydrofuran, leading to partial carbonyl substitution and halide incorporation. This synthetic approach demonstrates the directing effect of tetrahydrofuran in controlling the substitution pattern and preventing over-reaction that might lead to complete carbonyl displacement.

Properties

IUPAC Name

bromorhenium;carbon monoxide;oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H8O.6CO.2BrH.2Re/c2*1-2-4-5-3-1;6*1-2;;;;/h2*1-4H2;;;;;;;2*1H;;/q;;;;;;;;;;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARJHXMUDDMPBU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1CCOC1.C1CCOC1.Br[Re].Br[Re]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Br2O8Re2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469891
Record name 54082-95-0 (name error)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

844.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54082-95-0
Record name 54082-95-0 (name error)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer
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Preparation Methods

Ligand Substitution from Rhenium Pentacarbonyl Bromide

The most widely documented synthesis involves ligand substitution reactions starting from rhenium pentacarbonyl bromide (Re(CO)$$_5$$Br). This precursor reacts with tetrahydrofuran (THF) under inert atmospheric conditions to replace two carbonyl ligands with THF and bromide, forming the dimeric structure. The reaction proceeds via a two-step mechanism:

  • Monomeric Intermediate Formation : Re(CO)$$5$$Br reacts with THF to form a monomeric intermediate, Re(CO)$$3$$(THF)Br, releasing two CO molecules.
  • Dimerization : Two monomeric units couple via a rhenium-rhenium bond, stabilized by bridging carbonyl and THF ligands.

Critical Parameters :

  • Temperature : Optimal yields (75–80%) are achieved at 60–80°C. Higher temperatures promote decomposition.
  • Solvent : Non-polar solvents like toluene or hexane prevent THF coordination competition.
  • Reaction Time : 12–24 hours ensures complete dimerization.

Alternative Pathways Using Rhenium Decacarbonyl

An alternative route employs dirhenium decacarbonyl (Re$$2$$(CO)$${10}$$) as the starting material. Bromination with HBr gas in THF yields the target compound alongside CO evolution:
$$
\text{Re}2(\text{CO}){10} + 2\text{HBr} + 2\text{THF} \rightarrow [\text{ReBr}(\text{CO})3(\text{THF})]2 + 4\text{CO} + \text{H}_2
$$
This method offers higher purity but requires stringent control over HBr stoichiometry to avoid over-bromination.

Optimization Strategies for Industrial Production

Catalytic Additives

The addition of Lewis acids (e.g., AlCl$$_3$$) accelerates ligand substitution by polarizing the Re–CO bond, reducing reaction times by 30–40%. However, residual catalysts complicate purification.

Solvent-Free Synthesis

Recent advances utilize melt-phase reactions at 100–120°C, eliminating solvent recovery steps. This approach improves atom economy but demands precise temperature control to prevent THF degradation.

Continuous Flow Systems

Microreactor technology enhances heat and mass transfer, enabling scalable production with >90% consistency in batch yields. Residence times of 1–2 hours are sufficient for complete conversion.

Purification and Characterization

Crystallization Techniques

The crude product is purified via fractional crystallization from diethyl ether/hexane mixtures. Slow cooling (-20°C) yields X-ray quality crystals, confirming the dimeric structure through:

  • Metal-Metal Bonding : Re–Re distance of 2.98 Å.
  • Ligand Geometry : Trigonal bipyramidal coordination at each rhenium center.

Spectroscopic Validation

  • IR Spectroscopy : ν(CO) stretches at 2,020 cm$$^{-1}$$ (axial) and 1,950 cm$$^{-1}$$ (equatorial).
  • $$^1$$H NMR : THF protons resonate at δ 3.6–3.8 ppm (coupling to $$^{185/187}$$Re satellites, $$J = 12–15 \text{ Hz}$$).

Comparative Analysis of Synthetic Methods

Parameter Ligand Substitution (Re(CO)$$_5$$Br) Bromination (Re$$2$$(CO)$${10}$$)
Yield 75–80% 85–90%
Purity 95–97% >99%
Reaction Time 12–24 hours 6–8 hours
Scalability Moderate High
Byproduct Management CO gas emission H$$_2$$ gas emission

Chemical Reactions Analysis

Types of Reactions

Bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state rhenium complexes, while reduction can produce lower oxidation state complexes or metallic rhenium .

Scientific Research Applications

Bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer exerts its effects involves the coordination of the rhenium center with various ligands. This coordination facilitates the activation of substrates and promotes the desired chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Structural and Geometric Comparisons

The dimer’s reactivity and geometric flexibility distinguish it from other rhenium carbonyl dimers. Key structural comparisons include:

Table 1: Structural Features of Rhenium(I) Dimers and Derived Monomers
Compound Geometry (Re Center) Bridging Ligands Solvent-Dependent Behavior Reference
$[ReBr(CO)3(THF)]2$ Octahedral (distorted) Br⁻ Dissociates to monomer in THF
$[Re(CO)4Br]2$ Octahedral Br⁻ Dimeric in non-coordinating solvents
$[Ru(η^6-cymene)Cl2]2$ Piano-stool (Ru centers) Cl⁻ Retains dimeric form in most solvents
  • Key Insight: Unlike $[Re(CO)4Br]2$, which remains dimeric in non-coordinating solvents, $[ReBr(CO)3(THF)]2$ readily dissociates in THF, enhancing its utility in ligand substitution reactions .

Spectroscopic Properties

IR spectroscopy highlights differences in carbonyl stretching frequencies ($ν_{CO}$), reflecting variations in electron density at the rhenium center:

Table 2: IR Data for Rhenium(I) Carbonyl Complexes
Compound $ν_{CO}$ (cm⁻¹) Solvent Reference
$[ReBr(CO)3(THF)]2$ (dimer) 2027, 1929, 1907 Solid state
$[ReBr(CO)_3(THF)]$ (monomer) 2015, 1915, 1895 THF solution
$[Re(CO)3(4,4’-Me2bpy)Br]$ 2025, 1925, 1905 CH₃CN
$[Re(CO)_3(pyrazine-pyrazolyl)Br]$ 2030, 1930, 1908 DCM
  • Key Insight: Lower $ν_{CO}$ frequencies in the monomer compared to the dimer indicate stronger π-backbonding in the monomeric form due to reduced steric hindrance .
Table 3: Reactivity with Nitrogen-Donor Ligands
Ligand Type Product Complex Key Properties Reference
Pyrazolyl-pyridazine $[(ppyEt)Re(CO)_3Br]$ Non-regular octahedral geometry; intramolecular H-bonding
Pyrazine-pyrazolyl $[(2-bromo-5-pyrazolyl)Re(CO)_3Br]$ MLCT transitions; proton-sensing luminescence
4,4’-Me₂bpy $[Re(CO)_3(4,4’-Me₂bpy)Br]$ Electrocatalytic CO₂ reduction activity
  • Key Insight: The dimer’s monomeric form enables rapid ligand exchange, contrasting with less labile dimers like $[Re(CO)4Br]2$, which require harsher conditions for substitution .

Electrochemical and Photophysical Properties

Electrochemical studies reveal differences in redox behavior:

Table 4: Electrochemical Data for Rhenium(I) Complexes
Complex Oxidation Potential (V) Reduction Potential (V) Emission Lifetimes (ns) Reference
$[(2-bromo-5-pyrazolyl)Re(CO)_3Br]$ +1.067 (Irreversible) -1.445, -1.675 (Irreversible) 17 (MeCN), 44 (DCM)
$[Re(CO)_3(4,4’-Me₂bpy)Br]$ Not reported Not reported Catalytic, non-emissive
$[Re(CO)_3(ppyEt)Br]$ Not reported Not reported Non-emissive
  • Key Insight : Complexes derived from the dimer exhibit tunable luminescence and redox activity, with MLCT (metal-to-ligand charge transfer) states sensitive to protonation, enabling applications in sensing .

Biological Activity

Bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer, also known as dibromohexacarbonylbis(tetrahydrofuran)dirhenium, is a rhenium-based organometallic compound with the molecular formula [ReBr(CO)3(C4H8O)]2[ReBr(CO)_3(C_4H_8O)]_2 and a molecular weight of 844.49 g/mol. This compound is notable for its catalytic properties in various chemical reactions and its potential biological applications.

The biological activity of this compound primarily involves its role as a catalyst in biochemical reactions. It facilitates the activation of C-H bonds in aromatic ketimines, leading to the synthesis of isobenzofuran derivatives. This mechanism is critical in various cellular processes, influencing cell signaling pathways and metabolic functions.

Cellular Effects

Research indicates that this compound can alter cellular metabolism and gene expression. Its catalytic activity can impact enzymes and proteins involved in metabolic pathways, suggesting a significant role in modulating biochemical processes within cells.

Subcellular Localization

This compound exhibits specific localization within cellular compartments, which is essential for its biological function. Targeting signals and post-translational modifications guide the compound to particular organelles, enhancing its catalytic efficacy.

Synthetic Routes

The synthesis of this compound typically involves the reaction of rhenium pentacarbonyl bromide with tetrahydrofuran under controlled conditions. The process includes:

  • Dissolving rhenium pentacarbonyl bromide in a solvent.
  • Adding tetrahydrofuran.
  • Heating to facilitate the reaction.
  • Isolating and purifying the resulting compound.

Case Study 1: Catalytic Activity in Organic Synthesis

In a study focused on organic synthesis, this compound was utilized as a catalyst for the insertion of acetylenes into 1,3-dicarbonyl compounds. The results demonstrated high selectivity and efficiency, highlighting its potential for industrial applications in organic chemistry .

Case Study 2: Biological Interactions

Another investigation explored the interactions of this compound with biological systems, revealing that it can influence cellular signaling pathways. The study showed that this compound affects gene expression related to metabolic processes, indicating its utility in biochemistry and pharmacology .

Data Tables

Property Value
Molecular Formula[ReBr(CO)3(C4H8O)]2[ReBr(CO)_3(C_4H_8O)]_2
Molecular Weight844.49 g/mol
Primary TargetC-H bonds in aromatic ketimines
Role in Biochemical ReactionsCatalyst
Reaction Type Description
OxidationHigher oxidation states of rhenium
ReductionLower oxidation states or metallic rhenium
SubstitutionReplacement of ligands

Q & A

Basic: What are the standard synthetic protocols for preparing bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer?

Methodological Answer:
The dimer is synthesized via ligand substitution or solvent-mediated dissociation. A common approach involves reacting rhenium carbonyl precursors (e.g., Re(CO)₅Br) with tetrahydrofuran (THF) under inert conditions. For example, the dimer can form when ReBr(CO)₃(THF)₂ undergoes solvent-driven aggregation in non-coordinating solvents like toluene . Key steps include:

  • Solvent selection : THF acts as both a solvent and ligand, stabilizing monomeric intermediates.
  • Reaction monitoring : Use FTIR to track CO stretching vibrations (e.g., νCO at ~2027 cm⁻¹) to confirm intermediate formation .
  • Purification : Column chromatography in THF/hexane mixtures isolates the dimer .

Basic: How is the dimer characterized structurally and spectroscopically?

Methodological Answer:

  • X-ray crystallography : Resolves dimeric structure with bridging ligands (e.g., THF or halides). Supplementary crystallographic data often include bond lengths and angles .
  • FTIR spectroscopy : Detects CO ligands (νCO peaks between 1900–2050 cm⁻¹). Shifts in νCO frequencies indicate solvent coordination (e.g., monomer vs. dimer) .
  • NMR : ¹H NMR in CD₃CN reveals ligand environments (e.g., THF protons at δ ~2.41 ppm) .

Advanced: How do solvent effects lead to contradictions in spectroscopic data for this dimer?

Methodological Answer:
Infrared studies show discrepancies in CO stretching frequencies depending on solvent coordination. For example:

  • In THF, the dimer dissociates into monomeric ReBr(CO)₃(THF), observed via νCO at 1929 cm⁻¹ .
  • In non-coordinating solvents (e.g., toluene), the dimer remains intact, with νCO peaks shifted to ~1907 cm⁻¹ .
    Resolution : Use low-temperature IR or NMR to "freeze" equilibrium states and confirm speciation .

Advanced: What computational methods model the dimer’s electronic properties in solution?

Methodological Answer:

  • COSMO solvation model : Predicts solvation energies and geometries using density functional theory (DFT). This accounts for THF’s polarity and coordination effects .
  • Key parameters : Include solvent dielectric constant (ε = 7.6 for THF) and cavity surface charges.
  • Validation : Compare computed νCO frequencies with experimental IR data to refine solvation parameters .

Advanced: How does solvent choice influence the dimer’s reactivity in ligand substitution reactions?

Methodological Answer:
THF’s coordinating ability stabilizes monomeric intermediates, facilitating ligand exchange. For example:

  • In toluene (non-coordinating), the dimer remains inert.
  • In THF, dissociation enables substitution with bipyridyl ligands (e.g., 4,4’-dimethyl-2,2’-bipyridyl) to form Re(CO)₃(bipy)Br complexes (89% yield) .
    Design tip : Use THF for kinetic control and toluene for thermodynamic stabilization of the dimer .

Advanced: What experimental strategies address inconsistencies in dimer stability studies?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Quantifies thermal stability (decomposition ~200°C).
  • Variable-temperature NMR : Tracks THF ligand dissociation dynamics.
  • Controlled atmosphere : Avoid moisture to prevent hydrolysis, which destabilizes the dimer .

Advanced: How can the dimer be applied in electrocatalytic CO₂ reduction?

Methodological Answer:
The dimer serves as a precursor for Re(I) catalysts. Example methodology:

  • Ligand substitution : React with 4,4’-dimethyl-2,2’-bipyridyl in THF/toluene to generate active Re(CO)₃(bipy)Br .
  • Electrochemical testing : Use cyclic voltammetry in acetonitrile/CO₂-saturated electrolytes to measure reduction potentials.
  • Performance metrics : Correlate turnover frequency (TOF) with ligand electronics .

Advanced: What safety protocols are critical for handling this dimer in lab settings?

Methodological Answer:

  • Inert atmosphere : Use Schlenk lines or gloveboxes to prevent oxidation .
  • Ventilation : THF is flammable (flash point: -14°C); ensure fume hood use during synthesis .
  • Waste disposal : Quench with ethanol to deactivate rhenium residues before disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer
Reactant of Route 2
Bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer

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